REACTION_CXSMILES
|
C([CH:3](Br)[C:4](=O)[C:5]([O-:7])=[O:6])C.[Br:10][C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[N:15][CH:16]=1.Cl[CH2:19][CH2:20]Cl.C(O)C>C(O)C>[CH2:19]([O:7][C:5]([C:4]1[N:17]=[C:14]2[CH:13]=[CH:12][C:11]([Br:10])=[CH:16][N:15]2[CH:3]=1)=[O:6])[CH3:20] |f:2.3|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(C(=O)[O-])=O)Br
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
DCE ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCl.C(C)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction batch was first stirred for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
WASH
|
Details
|
It was washed first with saturated common salt solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from dry diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1N=C2N(C=C(C=C2)Br)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |